

Introduction: Harnessing the Power of a Transient Messenger

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Compound of Interest

Compound Name: *Diethylamine NONOate*
diethylammonium salt

Cat. No.: *B3427041*

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Nitric oxide (NO), a fleeting and highly reactive free radical, is a pivotal signaling molecule in a vast array of physiological and pathophysiological processes.[1] Its transient nature makes direct administration challenging, necessitating the development of reliable donor compounds for research. Among the most widely utilized classes of NO donors are the diazeniumdiolates, or NONOates. These compounds are prized for their ability to release NO spontaneously under physiological conditions without the need for enzymatic activation.[1]

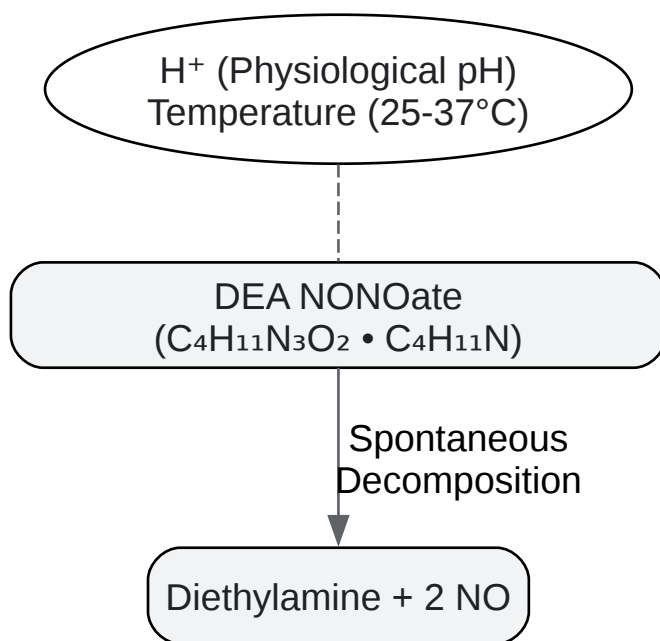
This guide focuses on Diethylamine NONOate (DEA NONOate), a prominent member of this class, distinguished by its rapid and predictable release of nitric oxide. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of DEA NONOate. We will move beyond simple protocols to explore the causality behind its mechanisms, its diverse biological impacts, and the critical best practices required to generate robust and reproducible data.

Part 1: Core Chemistry and Release Kinetics

Understanding the fundamental properties of DEA NONOate is the bedrock of its effective application. Its utility is defined by its predictable decomposition and NO release profile.

DEA NONOate is the diethylammonium salt of (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate.[2] In aqueous solutions at physiological pH, it undergoes a spontaneous, first-order decomposition to liberate nitric oxide and the parent diethylamine.[3][4][5] This reaction is pH- and temperature-dependent, a critical factor for experimental design.[1]

Below is a visualization of this decomposition process:



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Caption: Decomposition pathway of DEA NONOate.

The quantitative characteristics of DEA NONOate are summarized in the table below, providing essential data for calculating dosages and predicting experimental outcomes.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₁₁ N ₃ O ₂ • C ₄ H ₁₁ N	[3]
Formula Weight	206.3 g/mol	[3]
Half-life (t _{1/2}) at 37°C, pH 7.4	~2 minutes	[3][6]
Half-life (t _{1/2}) at 22-25°C, pH 7.4	~16 minutes	[3]
NO Molar Yield	1.5 moles of NO per mole of parent compound	[3][6]
Solubility (PBS, pH 7.2)	~10 mg/mL	[2][3]
Solubility (Ethanol)	~25 mg/mL	[2][3]
Solubility (DMSO, DMF)	~2 mg/mL	[2][3]
Long-Term Storage	-80°C, under inert gas, protected from moisture	[2][3][4]

Part 2: Key Biological Activities and Mechanistic Insights

The NO released by DEA NONOate engages with multiple cellular targets, initiating a cascade of biological effects. While its actions are pleiotropic, a primary signaling axis and several key physiological systems are consistently impacted.

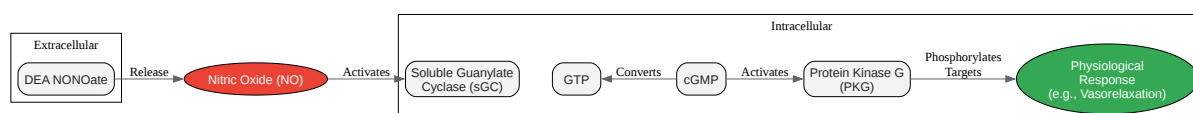
The Canonical sGC-cGMP-PKG Signaling Pathway

The most well-characterized mechanism of NO action is the activation of soluble guanylate cyclase (sGC). This is the foundational pathway for many of DEA NONOate's effects.

- **NO Diffusion & sGC Activation:** Liberated NO rapidly diffuses across cell membranes and binds to the ferrous heme iron cofactor of sGC.
- **cGMP Synthesis:** This binding event induces a conformational change in sGC, catalytically converting guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).[7]

[8]

- **Downstream Effector Activation:** cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG). PKG then phosphorylates a variety of downstream targets, including ion channels and phosphodiesterases, leading to the ultimate physiological response.

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Caption: The canonical NO/sGC/cGMP signaling pathway.

Applications and Observed Effects

- 1. Cardiovascular System:** DEA NONOate is a potent vasodilator, making it an invaluable tool in cardiovascular research.[1] Its effects are mediated by both cGMP-dependent and -independent mechanisms.[9] In vascular smooth muscle, the sGC-cGMP-PKG cascade ultimately leads to a decrease in intracellular calcium levels, causing relaxation and vasodilation. This activity is leveraged to study conditions like pulmonary hypertension and to investigate protective strategies against ischemia-reperfusion injury in organ transplants.[1][10] For instance, adding 0.1 $\mu\text{mol/L}$ of DEA NONOate to cardioplegic solutions significantly improved hemodynamic parameters in rat hearts after 12 hours of hypothermic storage.[10]
- 2. Immune System Modulation:** NO is a key regulator of immune responses. DEA NONOate has been shown to dose-dependently inhibit the release of histamine and pro-inflammatory cytokines from activated mast cells.[1] In human monocyte cell lines, it effectively reduces the production of TNF- α and IL-6 induced by lipopolysaccharide (LPS).[11] This anti-inflammatory action is often linked to the sGC-cGMP pathway and the downstream inhibition of critical inflammatory signaling hubs like NF- κB and MAPK.[1]

3. Antimicrobial Activity: As a component of the innate immune response, NO possesses direct antimicrobial properties.^{[12][13]} High concentrations of DEA NONOate have demonstrated significant bactericidal effects. In a study against *Escherichia coli*, a 65 mM concentration of DEA NONOate achieved a 99.9% reduction in bacterial growth over 20 hours, an efficacy comparable to the antibiotic ciprofloxacin.^{[12][13]} This highlights its potential as a basis for novel antimicrobial agents.

4. Neuroscience and Cell Fate: In the nervous system, NO acts as a neurotransmitter.^[1] DEA NONOate is used to mimic endogenous NO signaling to study neuronal communication and plasticity.^[8] The effects of NO on cell survival are complex and context-dependent. It can be neuroprotective by activating antioxidant pathways or, at higher concentrations, contribute to apoptosis.^[1] For example, DEA NONOate has been shown to inhibit monocyte survival by activating caspase-3, a key executioner enzyme in apoptosis.^[14] It is crucial for researchers to be aware that some NO donors, at high concentrations, may exert effects independent of NO release, necessitating careful controls.^{[15][16]}

Part 3: Experimental Design and Protocols

The reliability of data generated using DEA NONOate hinges on meticulous preparation, handling, and experimental execution. Its short half-life and sensitivity to environmental factors demand a rigorous approach.

Handling and Storage: A Self-Validating System

- Long-Term Storage: The crystalline solid must be stored at -80°C, sealed under an inert atmosphere (e.g., nitrogen or argon).^{[2][3]} It is highly sensitive to moisture and air, which will cause premature decomposition and discoloration.^{[2][4]}
- Stability: When stored correctly, the solid is stable for at least two years.^[3] However, aqueous solutions are highly unstable and must be prepared immediately before use.^{[4][5]}

Protocol 1: Preparation of Stock Solutions

The choice of solvent is dictated by the experimental need for stability versus immediate use.

A) High-Concentration, Temporarily Stable Alkaline Stock (Recommended for Dilution into Buffers): Causality: DEA NONOate is significantly more stable at a basic pH. Preparing a

concentrated stock in dilute NaOH prevents decomposition, allowing for accurate and repeatable dilutions into neutral pH experimental buffers.

- Allow the vial of DEA NONOate to equilibrate to room temperature before opening to prevent condensation.
- In a sterile microcentrifuge tube, add the desired mass of DEA NONOate.
- Add a pre-calculated volume of ice-cold, deoxygenated 0.01 M NaOH to achieve a high concentration (e.g., 100 mM).
- Vortex gently until fully dissolved. This alkaline stock can be kept on ice for several hours with minimal degradation.

B) Direct Aqueous Solution (for Immediate Use): Causality: For experiments where even trace amounts of NaOH are undesirable, direct dissolution is possible, but timing is critical.

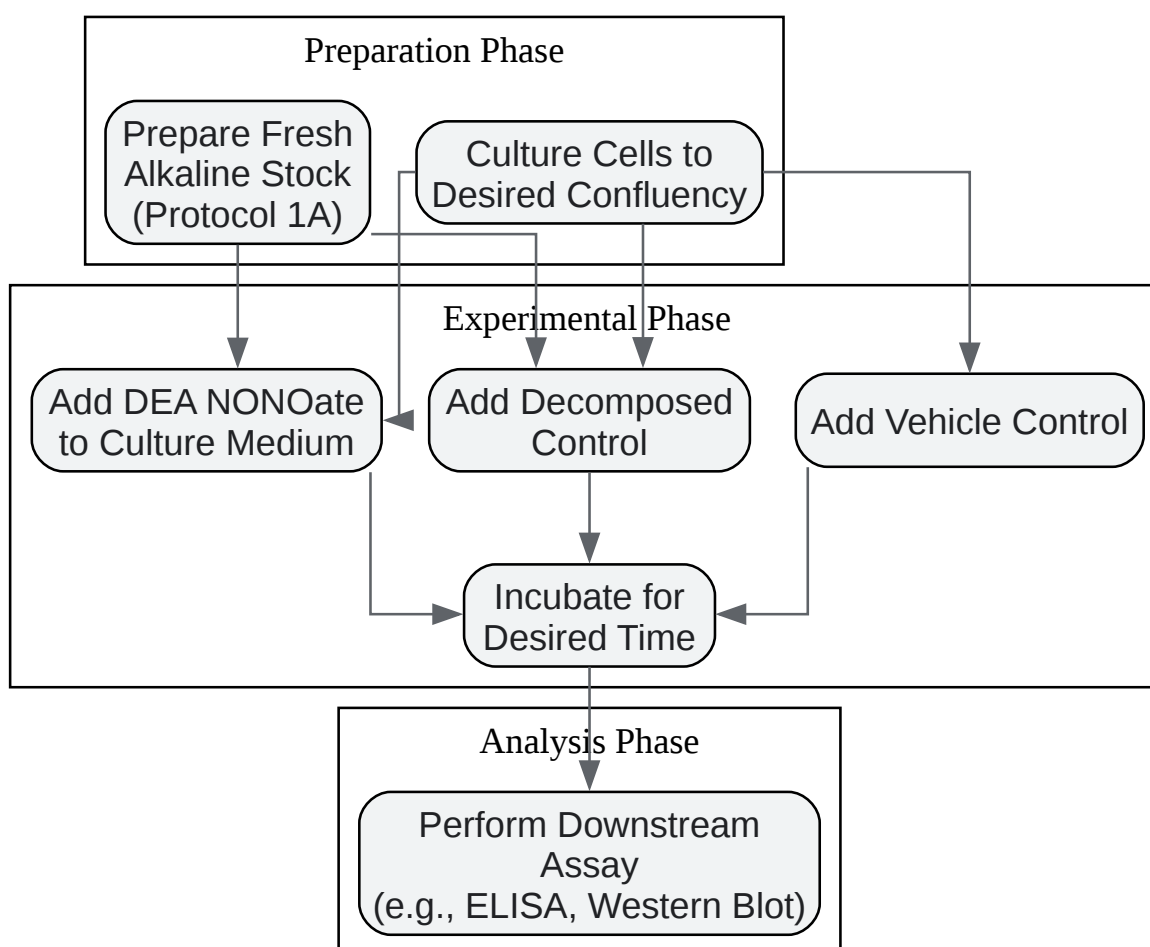
- Prepare your final experimental buffer (e.g., PBS, pH 7.4).
- Weigh the required amount of DEA NONOate and dissolve it directly into the buffer to the final desired concentration.
- Use this solution immediately, as decomposition begins instantly. The half-life at 37°C is only 2 minutes.^{[3][6]}

Protocol 2: Experimental Workflow for Cell Culture Treatment

This workflow ensures consistent and rapid delivery of NO to a cell culture system.

- Preparation: Culture cells to the desired confluency. Prepare fresh DEA NONOate stock solution using Protocol 1A immediately before the experiment.
- Control Groups: Always include:
 - Vehicle Control: Treat cells with an equivalent volume of the vehicle used for the stock solution (e.g., 0.01 M NaOH diluted into media).

- Decomposed Control: Separately, incubate an aliquot of the DEA NONOate working solution at 37°C for at least 10 half-lives (~20-30 minutes) to ensure complete NO release. Add this "spent" solution to cells to control for effects of the parent amine or byproducts.
- Dosing: Calculate the volume of stock solution needed to achieve the final concentration in your cell culture well.
- Application: Add the calculated volume of DEA NONOate stock directly to the culture medium. Pipette gently up and down 2-3 times to ensure rapid and uniform mixing.
- Incubation: Return the plate to the incubator for the desired time period. Remember that the majority of NO will be released within the first 5-10 minutes.



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Caption: Experimental workflow for cell culture studies.

Quantification and Verification

To validate your experiment, you can quantify either the compound itself or its NO release.

- Spectrophotometry: The intact DEA NONOate molecule has a characteristic UV absorbance maximum at 250 nm. This can be used to confirm the concentration of a freshly prepared stock solution before decomposition begins.^[2]
- NO Measurement: Real-time NO release can be measured using NO-selective electrodes.^[17] Alternatively, the total NO produced can be estimated by measuring the accumulation of its stable end-products, nitrite and nitrate, in the medium using the Griess Reagent Kit.

Conclusion

DEA NONOate is a powerful and versatile tool for investigating the multifaceted roles of nitric oxide in biology. Its rapid, predictable, and first-order release kinetics make it an excellent choice for mimicking bolus or short-term physiological NO production. However, its efficacy as a research tool is directly proportional to the rigor of its handling and the thoughtful design of experiments. By understanding its chemical properties, embracing proper preparation protocols, and incorporating essential controls, researchers can confidently harness the biological activity of DEA NONOate to generate precise, interpretable, and impactful scientific insights.

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